(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine
Description
Properties
IUPAC Name |
(3R)-1-cyclopropylsulfonylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c9-7-2-1-5-10(6-7)13(11,12)8-3-4-8/h7-8H,1-6,9H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFYQZGYXMOTEH-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Amine Group: The amine group at the 3-position can be introduced through amination reactions. This can be achieved by reacting the intermediate compound with an appropriate amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(3R)-1-(cyclopropanesulfonyl)piperidin-3-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
Comparative Analysis
Electronic and Steric Effects
- Sulfonyl vs. Carbonyl : The sulfonyl group in the target compound is strongly electron-withdrawing, enhancing hydrogen-bond acceptor capacity compared to the carbonyl in 1-(cyclopropylcarbonyl)piperidin-3-amine. This increases aqueous solubility (e.g., hydrochloride salt solubility >50 mg/mL) .
- Oxetane vs.
Pharmacological Activity
- Analog with Pyrrolopyrimidinyl Group : A related compound, (3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine, shows weak activity (IC₅₀ = 240,000 nM) against histone-lysine N-methyltransferase, highlighting the impact of substituents on potency .
Physicochemical Properties
- Lipophilicity : The benzyl-substituted analog (LogP ~2.5) is significantly more lipophilic than the target compound (LogP ~0.8, estimated), affecting membrane permeability and distribution .
- Melting Points : Hydrochloride salts (e.g., target compound: mp >200°C) generally exhibit higher melting points than free bases, correlating with crystalline stability .
Biological Activity
(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₆N₂O₂S
- SMILES : C1CC@HN
- InChI Key : DIFYQZGYXMOTEH-SSDOTTSWSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its mechanisms of action, target interactions, and therapeutic applications.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It primarily targets bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. This interaction inhibits DNA synthesis, leading to bacterial cell death.
Minimum Inhibitory Concentration (MIC) Data :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6.25 µM |
| K. pneumoniae | 12.5 µM |
These results suggest that the compound could serve as a potential alternative treatment for infections caused by antibiotic-resistant strains.
Anticancer Activity
In addition to its antibacterial effects, this compound has been investigated for its anticancer properties. The compound influences cellular pathways that lead to apoptosis in cancer cells, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.
The mechanism of action involves the binding of the compound to the enzyme-DNA complex, stabilizing DNA strand breaks and preventing essential DNA processes. This disruption can lead to:
- Inhibition of DNA synthesis : Essential for bacterial survival.
- Cell cycle arrest and apoptosis : Particularly in cancer cells due to disrupted signaling pathways.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Antibacterial Screening : An in-house study screened 352 small molecules, identifying derivatives with significant antibacterial activity against fluoroquinolone-resistant isolates.
- Mechanistic Studies : Research demonstrated that fluoroquinolones, including this compound, inhibit bacterial enzymes responsible for DNA replication, leading to accumulation of DNA breaks and subsequent bacterial death.
- Toxicological Studies : Investigations into potential side effects highlighted risks associated with fluoroquinolones, including hypersensitivity reactions. Understanding these risks is vital for developing safer derivatives.
Pharmacokinetics
Fluoroquinolones are known for their excellent oral bioavailability and wide tissue distribution. They are primarily eliminated through renal excretion, which is an important consideration in their therapeutic use.
Q & A
Q. Key parameters for optimization :
- Temperature: Reactions often proceed at 35–50°C to balance reactivity and side-product formation.
- Catalyst loading: Copper(I) bromide (0.05–0.1 equiv) enhances sulfonylation efficiency in related systems .
- Solvent choice: Polar aprotic solvents like DMSO or DMF improve sulfonyl group incorporation .
Basic Question: Which spectroscopic and analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
Answer:
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J values for piperidine protons) and chemical shifts to confirm stereochemistry. The cyclopropane protons typically resonate at δ 0.5–1.5 ppm, while sulfonyl groups deshield adjacent protons .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error, as shown in analogous amine sulfonamides .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to determine enantiomeric excess (>98% ee required for pharmaceutical relevance) .
- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Advanced Question: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
Answer:
Contradictions often arise from assay-specific variables. Follow this workflow:
Assay validation :
- Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Test solubility in assay buffers (e.g., DMSO concentration ≤1% to avoid artifacts) .
Physicochemical profiling :
- Measure logP (octanol/water) to assess membrane permeability.
- Test hydrolytic stability at pH 2–8 (relevant to oral bioavailability) using LC-MS monitoring .
Data normalization :
Example contradiction resolution :
If activity is observed in cell-based assays but not in enzymatic assays, investigate off-target effects via kinome-wide profiling or transcriptomics .
Advanced Question: What methodologies are recommended for analyzing the hydrolytic stability of the cyclopropanesulfonyl group under physiological conditions?
Answer:
- Accelerated stability studies :
- Kinetic analysis :
Q. Mitigation strategies for instability :
- Introduce electron-withdrawing substituents on the cyclopropane ring to reduce electrophilic susceptibility .
Advanced Question: How can computational chemistry aid in predicting the binding mode of this compound to biological targets?
Answer:
- Molecular docking :
- MD simulations :
- QSAR modeling :
Basic Question: What safety precautions are essential when handling this compound in the laboratory?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
